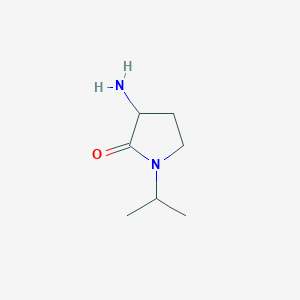

3-Amino-1-isopropylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-1-isopropylpyrrolidin-2-one is a heterocyclic compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams that are widely encountered in both natural products and synthetic compounds. These compounds are known for their potent biological activities and diverse functional properties, making them valuable in various fields of research and industry.

Applications De Recherche Scientifique

3-Amino-1-isopropylpyrrolidin-2-one has a wide range of scientific research applications, including:

Chemistry: The compound is used as a versatile synthon in organic synthesis due to its rich reactivity.

Biology: It is employed in the study of biological processes and as a building block for bioactive molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.

Industry: It is used in the production of drugs, dyes, pigments, and other fine chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-isopropylpyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates. Another method includes the oxidation of pyrrolidine derivatives. Additionally, ring expansion of β-lactams or cyclopropylamides can also be employed to synthesize pyrrolidinones .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of simple and inactivated cyclic amines as substrates. The process is promoted by air-stable and low-cost copper salts, with non-poisonous and cost-effective oxidants like Oxone and additives such as DMAP .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-1-isopropylpyrrolidin-2-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidants like Oxone, reducing agents such as hydrogen gas or metal hydrides, and various nucleophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like water or organic solvents .

Major Products Formed

The major products formed from these reactions include carboxylic acids, amines, and substituted pyrrolidinones. These products are valuable intermediates in the synthesis of more complex molecules .

Mécanisme D'action

The mechanism of action of 3-Amino-1-isopropylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate various biological processes by binding to enzymes, receptors, or other proteins. This interaction can lead to changes in cellular functions, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds to 3-Amino-1-isopropylpyrrolidin-2-one include other pyrrolidinones, such as pyrrolidin-2-one, pyrrolidin-2,5-diones, and prolinol derivatives. These compounds share the pyrrolidine ring structure but differ in their functional groups and substituents .

Uniqueness

What sets this compound apart from other similar compounds is its specific substitution pattern, which imparts unique reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .

Activité Biologique

3-Amino-1-isopropylpyrrolidin-2-one (also referred to as AIPP) is a synthetic compound that has garnered attention in various fields, including medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

This compound has the molecular formula C7H14N2O and features a pyrrolidinone ring with an amino group and an isopropyl substituent. Its structure contributes to its reactivity and biological interactions.

The biological activity of AIPP involves its interaction with specific molecular targets, which can modulate various biological processes. The compound's amino group can form hydrogen bonds with enzymes or receptors, potentially altering their activity. Additionally, its hydrophobic isopropyl group may enhance membrane penetration and binding affinity to target proteins.

Antimicrobial Activity

Research indicates that AIPP exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

AIPP has demonstrated anti-inflammatory effects in several experimental models. It is believed to modulate the expression of pro-inflammatory cytokines and inhibit pathways associated with inflammation, such as the NF-kB signaling pathway. This activity positions AIPP as a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro assays using cancer cell lines have shown that AIPP can induce apoptosis and inhibit cell proliferation. Notably, studies utilizing 3D spheroid cultures have revealed that AIPP is more effective against KRAS mutant pancreatic cancer cells compared to wild-type cells, indicating its potential for targeted cancer therapy .

Case Studies

Several studies highlight the biological activity of AIPP:

- Antimicrobial Study : A study evaluated the efficacy of AIPP against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating strong antibacterial activity.

- Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharides (LPS), AIPP treatment significantly reduced levels of TNF-alpha and IL-6 in serum samples, demonstrating its potential as an anti-inflammatory agent.

- Cancer Cell Line Study : In assays involving pancreatic cancer cell lines, AIPP exhibited IC50 values of 15 µM against PSN-1 cells and 20 µM against BxPC-3 cells, highlighting its selective cytotoxicity towards cancerous cells while sparing normal cells .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-amino-1-propan-2-ylpyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c1-5(2)9-4-3-6(8)7(9)10/h5-6H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USJARTFHYOVZDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(C1=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635095 |

Source

|

| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1249299-18-0 |

Source

|

| Record name | 3-Amino-1-(propan-2-yl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.